5-Methylfuran-2-carbonyl chloride
Overview
Description
5-Methylfuran-2-carbonyl chloride: is an organic compound with the molecular formula C6H5ClO2 and a molecular weight of 144.56 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is often used as an intermediate in organic synthesis due to its reactive carbonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-carbonyl chloride can be synthesized through the chlorination of 5-methylfuran-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Methylfuran-2-carbonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-methylfuran-2-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Methylfuran-2-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the preparation of photoresistant and light-sensitive compounds .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-methylfuran-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions .
Comparison with Similar Compounds
- 5-Bromo-2-furoic acid
- Isoxazole-5-carbonyl chloride
- 5-Nitro-2-furoyl chloride
- 2-Furoyl chloride
Comparison: 5-Methylfuran-2-carbonyl chloride is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and the properties of its derivatives. Compared to other furan derivatives, it offers different steric and electronic effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-methylfuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUVZFDEVKNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374943 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-11-3 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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